
Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups, chlorinated aromatic rings, and morpholinylmethyl substituents, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- typically involves multi-step organic reactions. The initial step often includes the chlorination of phenol derivatives, followed by the introduction of morpholinylmethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, while the chlorinated aromatic rings and morpholinylmethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, 1,1’-bis(4-aminobenzoate)
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which enhance its reactivity and potential applications. The combination of phenol, chlorinated aromatic rings, and morpholinylmethyl substituents provides a distinct chemical profile that sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6958-72-1 |
|---|---|
Molekularformel |
C25H32Cl2N2O4 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-chloro-4-[2-[3-chloro-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H32Cl2N2O4/c1-25(2,19-11-17(23(30)21(26)13-19)15-28-3-7-32-8-4-28)20-12-18(24(31)22(27)14-20)16-29-5-9-33-10-6-29/h11-14,30-31H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
KRZKRRFOZXOLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)CN2CCOCC2)C3=CC(=C(C(=C3)Cl)O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




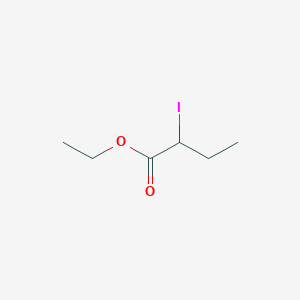
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

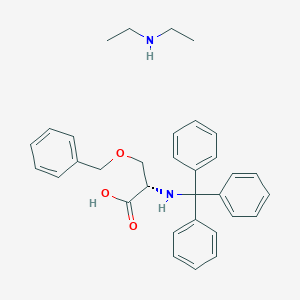
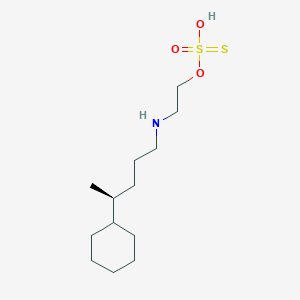
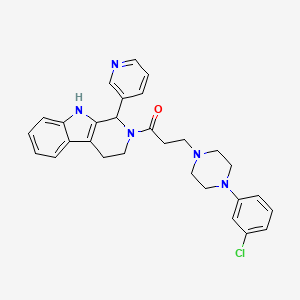
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
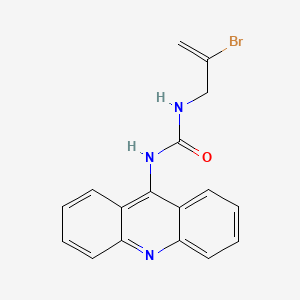
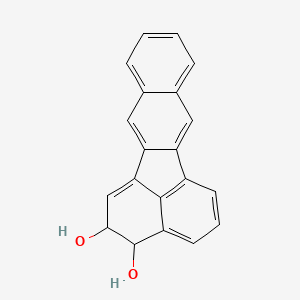
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

